molecular formula C5F6N2 B14151810 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine CAS No. 27077-34-5

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine

Cat. No.: B14151810
CAS No.: 27077-34-5
M. Wt: 202.06 g/mol
InChI Key: ALOVGFKRESQYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research and industrial applications. The presence of multiple fluorine atoms imparts unique physicochemical properties to the compound, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction of tetrafluoropyrimidine with trifluoromethylthiolate ions. This reaction proceeds under mild conditions and yields the desired trifluoromethyl-substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as potassium fluoride or cesium fluoride in the presence of suitable solvents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include trifluoromethylthiolate ions, potassium fluoride, and cesium fluoride. Reaction conditions typically involve moderate temperatures and the use of polar aprotic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with trifluoromethylthiolate ions can yield trifluoromethyl-substituted pyrimidines .

Scientific Research Applications

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .

Properties

CAS No.

27077-34-5

Molecular Formula

C5F6N2

Molecular Weight

202.06 g/mol

IUPAC Name

2,4,5-trifluoro-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5F6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7

InChI Key

ALOVGFKRESQYPD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.